molecular formula C20H20F4N2O7 B608808 Mal-amido-PEG2-TFP ester CAS No. 1431291-44-9

Mal-amido-PEG2-TFP ester

Cat. No.: B608808
CAS No.: 1431291-44-9
M. Wt: 476.38
InChI Key: HHXSYLTYQVHXMA-UHFFFAOYSA-N
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Description

Mal-amido-PEG2-TFP ester is a compound widely used in bioconjugation and drug delivery systems. It contains a maleimide group and a tetrafluorophenyl (TFP) ester group linked through a linear polyethylene glycol (PEG) chain. The maleimide group reacts specifically with thiol groups, while the TFP ester group reacts with primary amines, making it a versatile linker in various biochemical applications .

Mechanism of Action

Target of Action

Mal-amido-PEG2-TFP ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain thiol groups and primary amine groups . The maleimide group in the compound is reactive with thiols, and the TFP ester can react with primary amine groups .

Mode of Action

The compound works by connecting two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway. This pathway is crucial for the degradation of intracellular proteins, which helps maintain the balance of proteins within cells .

Pharmacokinetics

It’s known that the compound is solid at room temperature . It’s soluble in DMSO and water, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins being targeted.

Action Environment

The compound’s action can be influenced by environmental factors such as pH. For instance, the maleimide groups in the compound are reactive with thiols between pH 6.5 and 7.5 . Additionally, the compound’s stability could be affected by temperature, as it’s recommended to be stored at -20°C .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Mal-amido-PEG2-TFP ester interacts with various biomolecules. The Maleimides group in the compound readily reacts with thiols between pH 6.5 and 7.5 to form S-C bonds . This interaction is crucial in the formation of bio-conjugates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form bonds with thiols. This binding interaction enables the compound to link biomolecules together, facilitating the creation of bio-conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-amido-PEG2-TFP ester is synthesized through a series of chemical reactions involving the coupling of maleimide and TFP ester groups to a PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG2-TFP ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-amido-PEG2-TFP ester has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Mal-amido-PEG2-TFP ester is unique due to its combination of maleimide and TFP ester groups linked through a PEG chain. Similar compounds include:

These compounds share similar reactivity but differ in their PEG chain length and ester groups, affecting their solubility, stability, and application suitability.

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4N2O7/c21-12-11-13(22)19(24)20(18(12)23)33-17(30)4-7-31-9-10-32-8-5-25-14(27)3-6-26-15(28)1-2-16(26)29/h1-2,11H,3-10H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXSYLTYQVHXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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